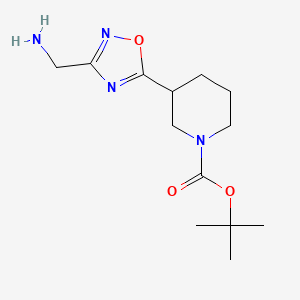
Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Aminomethyl oxadiazole, coupling agents (e.g., EDC, HOBt)
Conditions: The reaction is performed in a solvent such as dichloromethane at room temperature.
Product: Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the oxadiazole ring and the tert-butyl ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Piperidine Ring
Reagents: Piperidine, tert-butyl chloroformate
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-5°C.
Product: Tert-butyl piperidine-1-carboxylate
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at room temperature.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives at the aminomethyl group.
Scientific Research Applications
Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 3-(carbamoylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H22N4O3 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl 3-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O3/c1-13(2,3)19-12(18)17-6-4-5-9(8-17)11-15-10(7-14)16-20-11/h9H,4-8,14H2,1-3H3 |
InChI Key |
OKLXYXWFYVZYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















